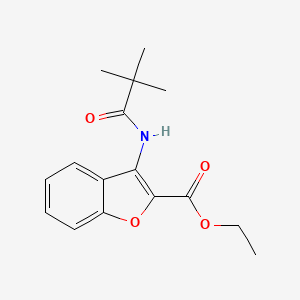

Ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate

Description

Ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted at position 2 with an ethyl carboxylate group and at position 3 with a 2,2-dimethylpropanoylamino (pivaloylamino) moiety. Benzofuran derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, antitumor, and antiviral activities . The pivaloylamino group introduces steric bulk and lipophilicity, which may influence the compound’s bioavailability, metabolic stability, and interaction with biological targets.

Properties

IUPAC Name |

ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-5-20-14(18)13-12(17-15(19)16(2,3)4)10-8-6-7-9-11(10)21-13/h6-9H,5H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPMICROHMOLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320803 | |

| Record name | ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816268 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

847405-42-9 | |

| Record name | ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate typically involves the condensation of O-phenylhydroxamic acids with ethyl 3-bromopropargylate. This reaction provides a mild method for heterocyclization, leading to the formation of benzofuran-3-carboxylate esters . The reaction conditions often include the use of sodium carbonate in N-methyl pyrrolidine as a solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzofuran Derivatives

Substituent Analysis

The pharmacological profile of benzofuran derivatives is highly dependent on the nature and position of substituents. Below is a comparative analysis of key analogs:

| Compound Name | Substituents | Functional Groups Present |

|---|---|---|

| Target Compound | 3-(2,2-dimethylpropanoylamino), 2-ethyl carboxylate | Amide, ester |

| Ethyl 2-(5-cyclohexyl-3-methylsulfinyl)-acetate | 5-cyclohexyl, 3-methylsulfinyl, 2-acetate | Sulfoxide, ester |

| Ethyl 3-{[(3-methylanilino)(triazolyl)]-amide} | 3-[(3-methylanilino)(1H-1,2,4-triazol-1-yl)methylidene]amino, 2-ethyl ester | Triazole, aniline, imine, ester |

- Sulfinyl Analog () : The sulfoxide group introduces polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability. The cyclohexyl substituent adds steric bulk, possibly affecting target binding .

- Triazole Analog (): The triazole ring offers hydrogen-bond acceptor/donor sites, enhancing interactions with enzymatic active sites. The imine linkage may confer rigidity, stabilizing the compound’s conformation .

Pharmacological Activity

- Antimicrobial Activity: The sulfinyl analog () exhibits notable antibacterial and antifungal properties, attributed to the sulfoxide’s electrophilic character disrupting microbial membranes . In contrast, the target compound’s pivaloylamino group may favor activity against Gram-positive bacteria due to increased lipophilicity.

- Antitumor Potential: Triazole-containing benzofurans () are hypothesized to inhibit kinases or DNA repair enzymes via triazole-mediated interactions. The target compound’s amide group could similarly engage in hydrogen bonding with oncogenic targets .

Physicochemical Properties

- Lipophilicity (logP): The target compound’s logP is expected to be higher than the sulfinyl analog due to the nonpolar pivaloyl group, but lower than the cyclohexyl-containing derivative.

- Solubility : The sulfinyl analog’s polar sulfoxide group improves aqueous solubility, whereas the target compound may require formulation enhancements for optimal bioavailability.

Table 1: Comparative Overview of Benzofuran Derivatives

Biological Activity

Ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 847405-42-9

Molecular Formula: C₁₆H₁₉N₁O₄

The compound features a benzofuran core with an ethyl ester and a dimethylpropanoylamino group, contributing to its unique biological profile. The structural characteristics are crucial for its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observed effects such as:

- Antimicrobial Activity: The compound has shown potential against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins.

- Antiviral Effects: Research indicates that it may interfere with viral replication processes, although specific pathways remain to be elucidated.

In Vitro Studies

Research has demonstrated the efficacy of this compound in various in vitro assays:

| Study Type | Target | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth | |

| Anticancer | MCF-7 Cell Line | Induction of apoptosis | |

| Antiviral | Influenza Virus | Reduced viral load |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antibacterial Efficacy: A study reported significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as a new antibiotic agent.

- Cancer Research: In a controlled experiment on breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability.

- Viral Inhibition: Research involving influenza virus showed that treatment with the compound led to a marked decrease in viral replication rates.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzofuran derivatives to understand its unique properties better:

| Compound Name | Biological Activity |

|---|---|

| Ethyl 5-nitrobenzofuran-2-carboxylate | Antimicrobial |

| Methyl 6-amino-4-isobutoxy-indole-2-carboxylate | Antiviral |

| Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate | Anticancer |

The unique substitution pattern of this compound may confer distinct biological activities compared to these derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.